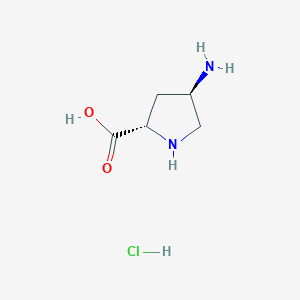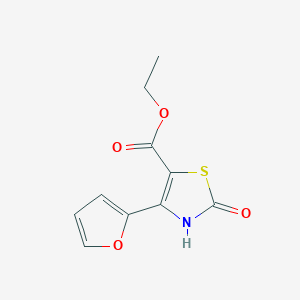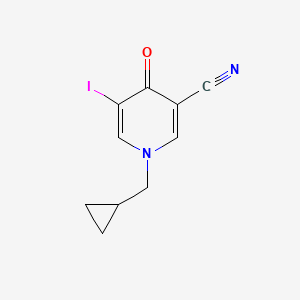![molecular formula C7H12FN B13005977 6-(Fluoromethyl)-3-azabicyclo[4.1.0]heptane](/img/structure/B13005977.png)
6-(Fluoromethyl)-3-azabicyclo[4.1.0]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Fluoromethyl)-3-azabicyclo[410]heptane is a bicyclic compound that features a fluoromethyl group attached to a nitrogen-containing azabicyclo structure
Métodos De Preparación
The synthesis of 6-(Fluoromethyl)-3-azabicyclo[4.1.0]heptane can be achieved through a transition-metal-free, radical oxidation of 1,6-enyne cyclopropanation. This method involves the oxidative cyclopropanation of aza-1,6-enynes, resulting in the formation of functionalized azabicyclo[4.1.0]heptane derivatives . The reaction is carried out under mild conditions, making it a sustainable and efficient approach. The key advantages of this method include its operational ease, rapid completion, and compatibility with a wide range of functional groups and substrates .
Análisis De Reacciones Químicas
6-(Fluoromethyl)-3-azabicyclo[4.1.0]heptane undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can undergo oxidative cyclopropanation to form azabicyclo[4.1.0]heptane-2,4,5-triones . The reaction conditions typically involve mild temperatures and the absence of transition metals, making the process environmentally friendly .
Aplicaciones Científicas De Investigación
6-(Fluoromethyl)-3-azabicyclo[4.1.0]heptane has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of various functionalized derivatives . In biology and medicine, the compound’s unique structure makes it a potential candidate for drug development and as a probe for studying biological pathways . Additionally, its applications extend to the industrial sector, where it can be used in the synthesis of advanced materials and polymers .
Mecanismo De Acción
The mechanism of action of 6-(Fluoromethyl)-3-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The fluoromethyl group can enhance the compound’s binding affinity and selectivity towards its targets . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
6-(Fluoromethyl)-3-azabicyclo[4.1.0]heptane can be compared to other similar compounds, such as norcarane (bicyclo[4.1.0]heptane) and 7-oxabicyclo[2.2.1]heptane . While norcarane is a colorless liquid used in organic synthesis, 7-oxabicyclo[2.2.1]heptane is known for its applications in the synthesis of bioactive analogues . The presence of the fluoromethyl group in this compound distinguishes it from these compounds, providing unique chemical and biological properties .
Propiedades
Fórmula molecular |
C7H12FN |
|---|---|
Peso molecular |
129.18 g/mol |
Nombre IUPAC |
6-(fluoromethyl)-3-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C7H12FN/c8-5-7-1-2-9-4-6(7)3-7/h6,9H,1-5H2 |
Clave InChI |
VKXJFGBRBGYUGU-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC2C1(C2)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Iodobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13005894.png)
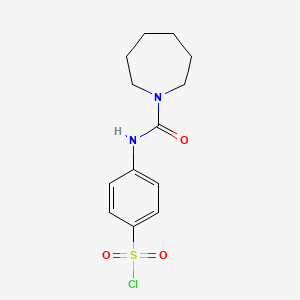
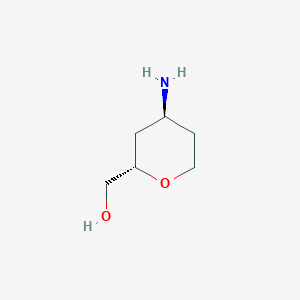
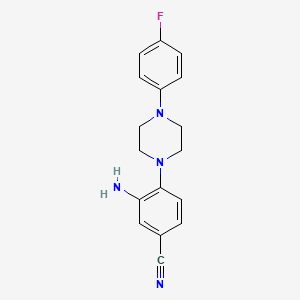

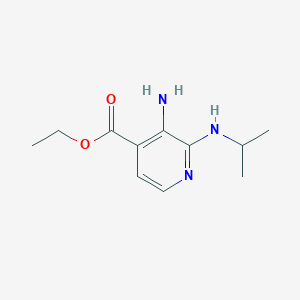
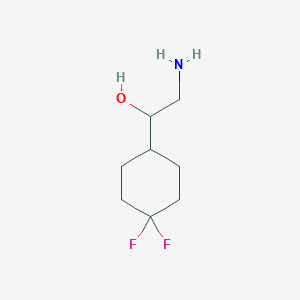

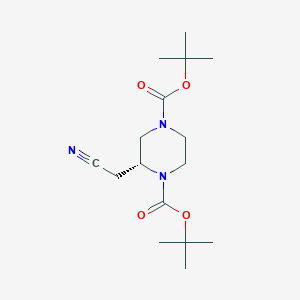
![1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)-2-methylpropan-1-one](/img/structure/B13005946.png)
